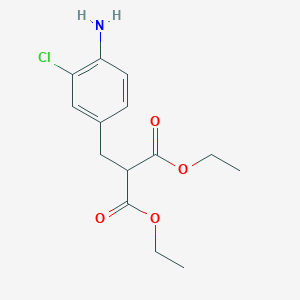
Diethyl (4-amino-3-chlorophenyl)methylmalonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-amino-3-chlorophenyl)methylmalonate typically involves the reaction of diethyl malonate with 4-amino-3-chlorobenzyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl (4-amino-3-chlorophenyl)methylmalonate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
Diethyl (4-amino-3-chlorophenyl)methylmalonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of diethyl (4-amino-3-chlorophenyl)methylmalonate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Diethyl (4-amino-3-chlorophenyl)methylmalonate can be compared with other similar compounds such as:
Diethyl malonate: Lacks the amino and chloro substituents, making it less reactive in certain types of reactions.
Ethyl (4-amino-3-chlorophenyl)acetate: Similar structure but with different ester groups, leading to variations in reactivity and applications.
Methyl (4-amino-3-chlorophenyl)methylmalonate: Similar structure but with different alkyl groups, affecting its physical and chemical properties.
生物活性
Diethyl (4-amino-3-chlorophenyl)methylmalonate, a compound with the molecular formula C14H18ClNO4 and CAS No. 25814-36-2, has garnered attention in recent research for its potential biological activities. This article consolidates findings from various studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Profile
- Molecular Weight : 299.754 g/mol
- Molecular Structure : The compound features a diethyl malonate backbone with a 4-amino-3-chlorophenyl substituent, which is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antifungal Activity : Studies have shown that derivatives of diethyl malonates can inhibit the growth of various fungal pathogens. For instance, compounds similar to this compound demonstrated significant antifungal activity against Fusarium oxysporum, with IC50 values indicating potent fungicidal effects at nanomolar concentrations .
- Cyclooxygenase Inhibition : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways. This inhibition suggests possible anti-inflammatory properties, making it a candidate for further development in pain management therapies .
Antifungal Studies
A series of experiments were conducted to evaluate the antifungal efficacy of this compound and its analogs:
- Study Design : Compounds were tested against Fusarium oxysporum using standard mycelial growth inhibition assays.
- Results Summary :
- The most active compounds showed IC50 values ranging from 0.013 to 35 µM.
- Specifically, derivatives with ortho-substituted groups exhibited enhanced activity compared to those with para or no substitutions.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 1 | 0.013 | Fungicidal |
| Compound 2 | 0.320 | Fungistatic |
| This compound | TBD | TBD |
Cyclooxygenase Inhibition
In another study focusing on the anti-inflammatory potential:
- Objective : To assess the inhibitory effect on cyclooxygenase enzymes.
- Findings : The compound displayed promising results in inhibiting COX-1 and COX-2 enzymes, which are implicated in inflammatory processes.
属性
CAS 编号 |
25814-36-2 |
|---|---|
分子式 |
C14H18ClNO4 |
分子量 |
299.75 g/mol |
IUPAC 名称 |
diethyl 2-[(4-amino-3-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H18ClNO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10H,3-4,7,16H2,1-2H3 |
InChI 键 |
AGTISSMCQXEKEI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)N)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















